

13C NMR Chemical Shift Guide: Dimethyl-Substituted Pyrrolotriazines

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Compound of Interest

Compound Name: 4-Chloro-5,7-dimethylpyrrolo[2,1-f]
[1,2,4]triazine
Cat. No.: B8244809

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Executive Summary

This technical guide provides a rigorous analysis of the ¹³C NMR spectral signatures of dimethyl-substituted pyrrolotriazines, with a primary focus on the biologically privileged pyrrolo[2,1-f][1,2,4]triazine scaffold (the core of Remdesivir). Designed for medicinal chemists and structural biologists, this document contrasts this scaffold with isomeric alternatives, details substituent-induced chemical shift perturbations, and outlines a self-validating assignment protocol using 2D NMR correlation.

Structural Context & Isomer Differentiation

The pyrrolotriazine scaffold exists in multiple isomeric forms, but the pyrrolo[2,1-f][1,2,4]triazine is the most relevant for drug discovery due to its C-nucleoside mimicry (isostere of adenine). Distinguishing this isomer from its congeners (e.g., pyrrolo[2,3-d] or pyrrolo[1,2-d]) is critical and relies on specific ¹³C fingerprints.

Comparative Topology

- Pyrrolo[2,1-f][1,2,4]triazine: Characterized by a bridgehead nitrogen at position 1 and sp² nitrogens at positions 2 and 4.
- Pyrrolo[2,3-d][1,2,3]triazine: Fused system often requiring distinct synthetic routes; chemical shifts differ significantly at the junction carbons.

Table 1: Characteristic ¹³C NMR Fingerprints (DMSO-d₆)

Comparison of core chemical shifts for 7-methyl substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.

Carbon Position	Chemical Shift (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted"> , ppm)	Electronic Environment	Diagnostic Feature
7-CH (Methyl)	10.5 - 12.0	Aliphatic, attached to pyrrole	Highly shielded; diagnostic for C7-alkylation.
C-5, C-6	112.0 - 118.0	Pyrrole ring carbons	Upfield aromatic region; sensitive to ester/cyano substitution.
C-7	127.0 - 130.0	Pyrrole ring (ipso to Me)	Downfield shift due to -effect of methyl group.[1]
C-2	154.0 - 156.0	Triazine (between N1/N3)	Deshielded; often appears as a weak quaternary signal.
C-4	161.0 - 163.0	Triazine (adjacent to N)	Most deshielded core carbon (excluding carbonyls).
Ester -OCH	52.0 - 53.0	Methoxy (if present)	Standard methoxy region; sharp singlet.



Note: Data derived from 7-methyl-pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate derivatives [1].

Substituent Effects: The "Dimethyl" Signature

When analyzing "dimethyl-substituted" variants, the location of the methyl groups dictates the spectral perturbation.

Case A: Ring Methylation (C-Methylation)

Direct methylation of the heteroaromatic core (e.g., at C7 or C5) induces predictable shifts:

- -Effect: The ipso carbon shifts downfield by +9 to +10 ppm.
- -Effect: Adjacent carbons experience a minor upfield shift (-1 to -3 ppm) due to steric compression and increased electron density.
- Observation: In 7-methyl derivatives, the C7 signal shifts from ~118 ppm (unsubstituted) to ~128 ppm.

Case B: Phenyl-Ring Methylation (e.g., 3,4-Dimethylphenyl at C4)

When the dimethyl substitution occurs on a pendant phenyl ring (common in kinase inhibitors):

- Methyl Carbons: distinct signals at 19.5 - 21.5 ppm.
- Symmetry Breaking: Unlike a para-methyl group (single signal), a 3,4-dimethyl pattern produces two distinct methyl peaks and splits the aromatic region, increasing complexity in the 125-145 ppm range.

Experimental Protocol: Self-Validating Assignment

Acquiring unambiguous ¹³C data for nitrogen-rich heterocycles is challenging due to long relaxation times (

) of quaternary carbons and potential tautomerism.

Methodology: The "Bridgehead-Lock" Protocol

This protocol ensures correct isomer identification by "locking" the assignment of bridgehead carbons using long-range couplings.

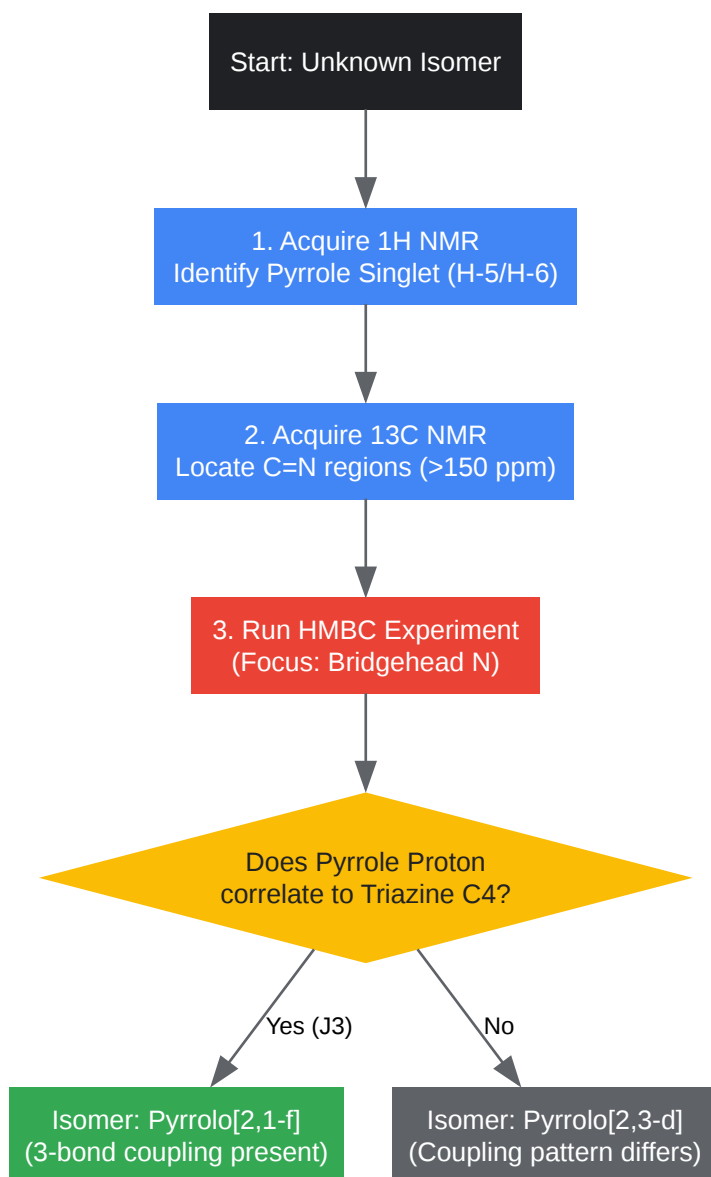
Step 1: Sample Preparation

- Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent aggregation and stabilize potential tautomers.
- Concentration: Minimum 15 mg/0.6 mL for clear quaternary carbon detection.

Step 2: Acquisition Parameters

- ¹³C 1D: Set relaxation delay () to seconds to capture C₂/C₄ signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (Hz). This is critical for connecting the pyrrole protons to the triazine carbons.

Step 3: Logic Flow (Visualization)



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Caption: Figure 1. The "Bridgehead-Lock" workflow for validating pyrrolotriazine regiochemistry using HMBC correlations.

Comparative Performance: Pyrrolotriazine vs. Purine

Researchers often substitute purine cores with pyrrolotriazines to improve metabolic stability or patentability.

Feature	Pyrrolo[2,1-f][1,2,4]triazine	Purine (e.g., Adenine core)
C-Nucleoside Character	Yes (C-C bond to ribose/linker)	No (N-C bond, susceptible to cleavage)
¹³ C C-2 Shift	~155 ppm	~152 ppm
¹³ C C-4/C-6 Shift	~162 ppm (Carbonyl-like)	~155 ppm (Amino-like)
Solubility (DMSO)	Moderate	Low (often requires heating)

Key Insight: The C-C glycosidic bond (or aryl linkage) in pyrrolotriazines eliminates the anomeric proton signal typical of purines in ¹H NMR, and the corresponding anomeric carbon in ¹³C NMR shifts upfield significantly compared to the N-linked purine equivalent.

References

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